molecular formula C9H6BrF3N2O B12838148 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

Cat. No.: B12838148
M. Wt: 295.06 g/mol
InChI Key: XHBBTWLEELZDSP-UHFFFAOYSA-N
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Description

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and trifluoroethoxy groups in this compound adds unique chemical properties that can be exploited in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1,2-phenylenediamine and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may also be employed for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-benzimidazole: Lacks the trifluoroethoxy group, resulting in different chemical properties and biological activities.

    6-(2,2,2-Trifluoroethoxy)-1H-benzimidazole:

    4-Chloro-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.

Uniqueness

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is unique due to the combination of bromine and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H6BrF3N2O

Molecular Weight

295.06 g/mol

IUPAC Name

4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2O/c10-6-1-5(16-3-9(11,12)13)2-7-8(6)15-4-14-7/h1-2,4H,3H2,(H,14,15)

InChI Key

XHBBTWLEELZDSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F

Origin of Product

United States

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